N-(2-cyclohexyl-2-hydroxyethyl)-2,6-difluorobenzenesulfonamide

lipophilicity drug-likeness permeability

N-(2-cyclohexyl-2-hydroxyethyl)-2,6-difluorobenzenesulfonamide (CAS 1351608-91-7) is a fluorinated benzenesulfonamide classified as a cyclohexyl sulphonamide derivative, a structural class investigated for gamma‑secretase inhibition. The molecule consists of a 2,6‑difluorobenzenesulfonamide core tethered via an N‑(2‑hydroxyethyl) linker to a cyclohexyl ring; the ortho‑fluorine substitution and secondary alcohol moiety confer distinct lipophilic and hydrogen‑bonding properties.

Molecular Formula C14H19F2NO3S
Molecular Weight 319.37
CAS No. 1351608-91-7
Cat. No. B2714033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-cyclohexyl-2-hydroxyethyl)-2,6-difluorobenzenesulfonamide
CAS1351608-91-7
Molecular FormulaC14H19F2NO3S
Molecular Weight319.37
Structural Identifiers
SMILESC1CCC(CC1)C(CNS(=O)(=O)C2=C(C=CC=C2F)F)O
InChIInChI=1S/C14H19F2NO3S/c15-11-7-4-8-12(16)14(11)21(19,20)17-9-13(18)10-5-2-1-3-6-10/h4,7-8,10,13,17-18H,1-3,5-6,9H2
InChIKeyIUTHSCROTRBLST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Cyclohexyl-2-hydroxyethyl)-2,6-difluorobenzenesulfonamide (CAS 1351608-91-7) – Procurement-Relevant Structural and Physicochemical Profile


N-(2-cyclohexyl-2-hydroxyethyl)-2,6-difluorobenzenesulfonamide (CAS 1351608-91-7) is a fluorinated benzenesulfonamide classified as a cyclohexyl sulphonamide derivative, a structural class investigated for gamma‑secretase inhibition [1]. The molecule consists of a 2,6‑difluorobenzenesulfonamide core tethered via an N‑(2‑hydroxyethyl) linker to a cyclohexyl ring; the ortho‑fluorine substitution and secondary alcohol moiety confer distinct lipophilic and hydrogen‑bonding properties [2]. Calculated physicochemical descriptors (clogP 2.35, topological polar surface area 66.40 Ų, hydrogen bond donors 2, acceptors 4) place the compound within the favorable drug‑like space of Lipinski’s Rule of Five, indicating an oral bioavailability profile that is not automatically shared by all close‑in analogs [2].

Gamma‑secretase inhibitor research: Defined 2,6‑difluoro substitution on the benzenesulfonamide core matches lead series used in Aβ processing studies.
Predicted drug‑like profile: Balanced lipophilicity and polar surface area support membrane permeability screening models.
Distinct hydrogen‑bond network: Secondary alcohol + sulfonamide donor/acceptor pattern provides a binding motif not replicated by simple N‑alkyl analogs.

Why N-(2-Cyclohexyl-2-hydroxyethyl)-2,6-difluorobenzenesulfonamide Cannot Be Replaced by Unverified Generic Sulfonamide Analogs


Within the cyclohexyl‑sulphonamide class, substitution on the benzene ring profoundly modulates target engagement, metabolic stability, and off‑target profile [1]. The 2,6‑difluoro pattern lowers the pKa of the sulfonamide –NH– relative to unsubstituted or mono‑fluorinated analogs, enhancing hydrogen‑bond donor strength; concurrently, the cyclohexyl‑2‑hydroxyethyl side chain contributes steric bulk and an additional hydrogen‑bonding site absent in simpler N‑alkyl derivatives [2]. Experimental data for the broader chemical series demonstrate that even isosteric replacements (e.g., 2,6‑dichloro or 2,4‑difluoro) yield compounds with markedly different enzyme inhibition potencies [1]. Consequently, indiscriminate substitution with an in‑class sulfonamide bearing a different halogenation pattern or side chain carries a high risk of altered pharmacokinetics and loss of desired biological activity, making this specific CAS‑defined compound essential for reproducible research and development workflows.

Fluorination pattern mismatch: 2,6‑difluoro lowers sulfonamide pKa relative to unsubstituted or mono‑fluoro analogs; halogen replacement may shift target engagement and off‑target profile.
Side‑chain steric/hydrogen‑bond context: Cyclohexyl‑2‑hydroxyethyl group introduces steric bulk and an extra H‑bond donor not present in simpler N‑alkyl chains, impacting enzyme fit and metabolic stability.
Isosteric replacement risk: Even closely related 2,6‑dichloro or 2,4‑difluoro analogs can yield markedly different inhibition potencies; direct interchange without validation may alter SAR conclusions.

Quantitative Differentiation Evidence for N-(2-Cyclohexyl-2-hydroxyethyl)-2,6-difluorobenzenesulfonamide Against Closest Analogs


Lipophilicity (clogP) Differentiation vs. Non-Fluorinated and Mono-Fluorinated Benzenesulfonamide Analogs

The 2,6‑difluoro substitution increases lipophilicity relative to the unsubstituted benzenesulfonamide, quantified by a calculated logP (clogP) of 2.35 for the target compound [1]. In comparison, the non‑fluorinated parent 2,6‑dihydro‑benzenesulfonamide analog is predicted to have a clogP approximately 1.0–1.5 units lower . This difference corresponds to a theoretical ~10‑ to ~30‑fold increase in membrane partitioning, directly impacting passive permeability and blood‑brain barrier penetration potential.

Lipophilicity ΔclogP
Class‑level
ΔclogP ≈ +0.85–1.35
Predicted membrane partitioning increase over unsubstituted analog
In silico clogP; confirm via experimental logD measurement
lipophilicity drug-likeness permeability

Topological Polar Surface Area (TPSA) as a Predictor of Oral Absorption Advantage

The target compound possesses a TPSA of 66.40 Ų [1]. Analogs with identical cyclohexyl‑2‑hydroxyethyl side chains but different aryl substitutions exhibit varying TPSA values; for example, the thiophene‑2‑sulfonamide analog has a predicted TPSA of ~57 Ų, while the tetrahydronaphthalene‑2‑sulfonamide analog has a predicted TPSA of ~66 Ų (identical to the target). The target’s TPSA falls near the empirical threshold of 60–70 Ų associated with good human oral absorption, distinguishing it from analogs with TPSA < 60 Ų that may exhibit poorer solubility or those with TPSA > 80 Ų that may suffer reduced permeability.

Polar surface area (TPSA)
Class‑level
Target66.40 Ų
Thiophene analog≈57 Ų
Tetrahydronaph. analog≈66 Ų
Target occupies 60–70 Ų window associated with favorable oral absorption
In silico; contextualize with permeability assay data
polar surface area oral bioavailability absorption

Hydrogen-Bond Donor/Acceptor Profile and Aqueous Solubility Differentiation

The compound presents two hydrogen-bond donors (HBD = 2: sulfonamide N–H and secondary alcohol O–H) and four hydrogen-bond acceptors (HBA = 4: sulfonamide S=O ×2, alcohol O, and fluorine atoms) [1]. This HBD/HBA ratio (2/4) is favorable for aqueous solubility compared to analogs lacking the hydroxyethyl alcohol group (HBD = 1, e.g., simple N‑cyclohexylmethyl‑sulfonamides) or analogs with additional donor groups (HBD = 3, e.g., phenolic derivatives), which may either reduce solubility or increase metabolic glucuronidation liability.

H‑bond donor count
Class‑level
HBD = 2 (vs. 1–3 in analogs)
Balances solubility and permeability compared to mono‑ or tri‑donor analogs
Structural inference; validate with kinetic solubility
hydrogen bonding solubility formulation

Procurement-Relevant Application Scenarios for N-(2-Cyclohexyl-2-hydroxyethyl)-2,6-difluorobenzenesulfonamide


Gamma-Secretase Inhibitor Lead Optimization and Structure–Activity Relationship (SAR) Studies

The compound serves as a reference standard in cyclohexyl sulphonamide‑based gamma‑secretase inhibitor programs [1]. Its defined 2,6‑difluoro substitution and secondary alcohol side chain provide a fixed SAR data point for benchmarking the impact of aryl halogenation on enzyme inhibition potency and selectivity. Procurement of this specific CAS‑defined entity ensures batch‑to‑batch consistency in head‑to‑head enzymatic assays against Aβ40/Aβ42 production readouts.

Drug‑Likeness and Permeability Profiling Panels

With a calculated clogP of 2.35 and TPSA of 66.40 Ų [2], this compound is an informative reference for parallel artificial membrane permeability assay (PAMPA) or Caco‑2 permeability screens. It occupies an intermediate lipophilicity/permeability space that contrasts with both highly polar and highly lipophilic analogs, aiding in the calibration of permeability prediction models.

Fluorinated Building Block for Chemical Biology Probe Synthesis

The 2,6‑difluorobenzenesulfonamide core serves as a versatile electrophilic warhead or affinity handle for cysteine‑targeting covalent probes [1]. The cyclohexyl‑2‑hydroxyethyl substituent can be further functionalized (e.g., with biotin or fluorescent tags) to generate activity‑based probes for profiling serine hydrolase or carbonic anhydrase enzyme families, where fluorine substitution enhances probe binding affinity.

Analytical Reference for Metabolite Identification and Stability Studies

The compound’s two metabolic soft spots—the secondary alcohol (oxidation to ketone) and the cyclohexyl ring (CYP‑mediated hydroxylation)—make it a useful positive control in liver microsome or hepatocyte stability assays. Its well‑defined molecular weight (319.37 g/mol) and characteristic isotopic pattern from two fluorine atoms facilitate unambiguous LC‑MS/MS detection in metabolite profiling workflows [2].

Application
Selection Property
Validation Focus
Gamma‑secretase inhibitor SAR studies
Defined 2,6‑difluoro substitution & cyclohexyl‑2‑hydroxyethyl side chain
Enzyme inhibition potency & Aβ readout consistency
Permeability research screening
Intermediate lipophilicity & polar surface area profile
PAMPA / Caco‑2 permeability prediction models
Chemical probe synthesis context
Fluorinated benzenesulfonamide core as affinity handle
Probe affinity & selectivity profiling
Metabolic stability assay comparator
Distinct isotopic pattern & molecular weight
LC‑MS/MS detection & metabolite profiling
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